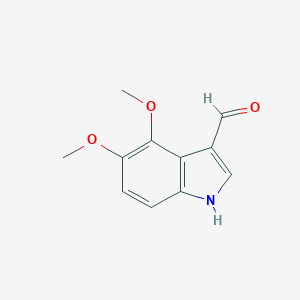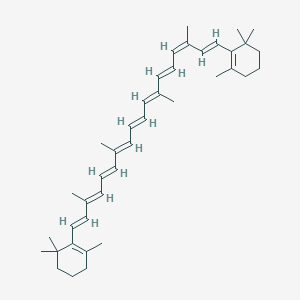
4-Hydroxymenthol
Overview
Description
4-Hydroxymenthol is an organic compound with the molecular formula C10H20O2. It is a derivative of menthol, characterized by the presence of a hydroxyl group at the fourth position of the cyclohexane ring. This compound is known for its cooling properties and is commonly found in various essential oils, particularly those derived from mint plants.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxymenthol can be synthesized through several methods. One common approach involves the hydroxylation of menthol. This process typically uses oxidizing agents such as hydrogen peroxide or osmium tetroxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure selective hydroxylation at the desired position.
Industrial Production Methods: In an industrial setting, this compound is produced through a multi-step process that begins with the extraction of menthol from natural sources. The menthol is then subjected to hydroxylation using advanced catalytic systems to achieve high yields and purity. The process is optimized for large-scale production, ensuring cost-effectiveness and consistency in the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxymenthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-hydroxymenthone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form this compound derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, acids, and bases.
Major Products Formed:
Oxidation: 4-Hydroxymenthone.
Reduction: Various this compound derivatives.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Scientific Research Applications
4-Hydroxymenthol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic effects, particularly in pain relief and respiratory conditions.
Industry: this compound is used in the production of flavoring agents, fragrances, and cosmetic products due to its cooling and refreshing properties.
Mechanism of Action
The mechanism of action of 4-Hydroxymenthol involves its interaction with transient receptor potential melastatin-8 (TRPM8) channels. These channels are responsible for sensing cold temperatures. When this compound binds to TRPM8, it activates the channels, leading to a sensation of coolness. Additionally, the compound may exert analgesic effects by modulating ion channels and receptors involved in pain perception.
Comparison with Similar Compounds
4-Hydroxymenthol is similar to other menthol derivatives, such as:
Menthol: The parent compound, known for its cooling properties.
Neomenthol: A stereoisomer of menthol with similar cooling effects.
Isomenthol: Another stereoisomer with distinct sensory properties.
Uniqueness: this compound is unique due to the presence of the hydroxyl group at the fourth position, which imparts different chemical reactivity and biological activity compared to other menthol derivatives. This structural difference allows for specific applications in various fields, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
(1S,2S,4S)-4-methyl-1-propan-2-ylcyclohexane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-7(2)10(12)5-4-8(3)6-9(10)11/h7-9,11-12H,4-6H2,1-3H3/t8-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJJEXXELQNXDL-GUBZILKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]([C@H](C1)O)(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


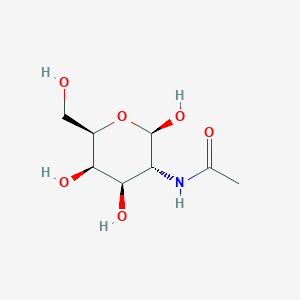

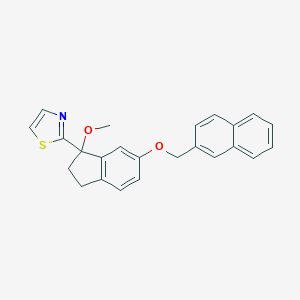
![4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B138931.png)
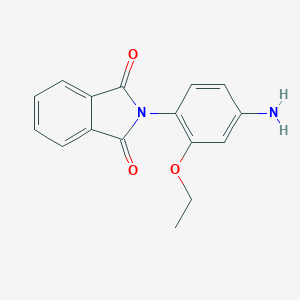
![2-[(2-Aminophenyl)carbamothioylamino]acetic acid](/img/structure/B138938.png)
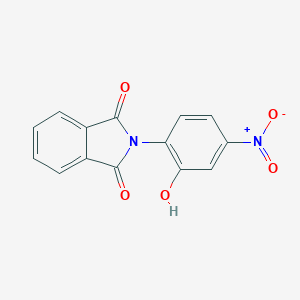
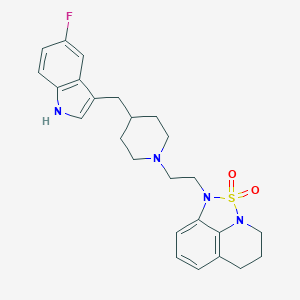
![Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate](/img/structure/B138943.png)
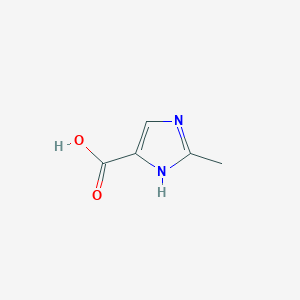
![2-[carboxylatomethyl(methyl)amino]acetate;cyclohexane-1,2-diamine;platinum(4+);dichloride](/img/structure/B138947.png)

